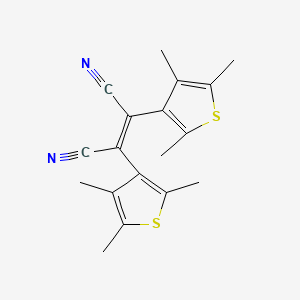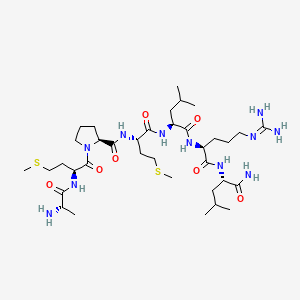
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a derivative of kojic acid, a naturally occurring organic acid produced by various fungi. This compound is known for its chelating properties, particularly with iron ions, making it useful in various applications, including cosmetics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the following steps:
Starting Material: Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is used as the starting material.
Neutralization: Kojic acid is neutralized with sodium hydroxide to form the sodium salt.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, ensuring complete neutralization.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Large-Scale Neutralization: Using industrial-grade sodium hydroxide and kojic acid.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly iron, aluminum, copper, and zinc.
Oxidation: The hydroxyl groups can be oxidized under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Chelation: Typically involves metal salts like ferric chloride in aqueous solutions.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
Chelation: Forms metal complexes.
Oxidation: Produces corresponding ketones or aldehydes.
Substitution: Yields substituted derivatives of the original compound.
Scientific Research Applications
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt has several scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting melanin production, making it useful in skin-whitening products.
Medicine: Explored for its potential in treating iron overload conditions due to its strong iron-chelating properties.
Industry: Utilized in the cosmetic industry for its skin-lightening effects and in the food industry as a preservative.
Mechanism of Action
The primary mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various biological processes, such as melanin production in the skin. The molecular targets include metal ions like iron, which are essential for the activity of enzymes involved in melanin synthesis.
Comparison with Similar Compounds
Similar Compounds
Deferiprone: Another iron chelator used in the treatment of iron overload conditions.
Kojic Acid: The parent compound, known for its skin-lightening properties.
Hydroxypyridinones: A class of compounds with similar chelating properties.
Uniqueness
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is unique due to its dual functionality as both a chelating agent and a skin-lightening agent. Its sodium salt form enhances its solubility and stability, making it more effective in various applications compared to its parent compound, kojic acid.
Properties
IUPAC Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSAVMIBSOBNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990380 |
Source


|
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-54-9 |
Source


|
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine](/img/structure/B568354.png)


![(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B568357.png)
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methoxyphenyl]-2-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B568359.png)

![4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B568366.png)
